molecular formula C7H13N3O B12876033 4-(2-Aminoethyl)-3,4-dimethyl-1H-pyrazol-5(4H)-one

4-(2-Aminoethyl)-3,4-dimethyl-1H-pyrazol-5(4H)-one

Cat. No.: B12876033
M. Wt: 155.20 g/mol
InChI Key: AZJVHXYYCYJFFT-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-3,4-dimethyl-1H-pyrazol-5(4H)-one is an organic compound that belongs to the pyrazolone family This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with an aminoethyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-3,4-dimethyl-1H-pyrazol-5(4H)-one typically involves the reaction of 3,4-dimethyl-1H-pyrazol-5(4H)-one with an appropriate aminoethylating agent under controlled conditions. One common method involves the use of 2-chloroethylamine hydrochloride as the aminoethylating agent in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-3,4-dimethyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base (e.g., sodium hydroxide) in solvents like ethanol or dichloromethane.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted pyrazolones with various functional groups.

Scientific Research Applications

4-(2-Aminoethyl)-3,4-dimethyl-1H-pyrazol-5(4H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-3,4-dimethyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride: A water-soluble, irreversible serine protease inhibitor with similar inhibitory properties.

    2-Aminothiazole derivatives: Known for their diverse therapeutic roles, including antibacterial, antifungal, and anti-inflammatory activities.

Uniqueness

4-(2-Aminoethyl)-3,4-dimethyl-1H-pyrazol-5(4H)-one stands out due to its unique pyrazolone structure and the presence of both aminoethyl and dimethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

4-(2-aminoethyl)-3,4-dimethyl-1H-pyrazol-5-one

InChI

InChI=1S/C7H13N3O/c1-5-7(2,3-4-8)6(11)10-9-5/h3-4,8H2,1-2H3,(H,10,11)

InChI Key

AZJVHXYYCYJFFT-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)C1(C)CCN

Origin of Product

United States

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